4-(Piperidin-3-ylmethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-15-14(5-1)13(7-9-17-15)10-12-4-3-8-16-11-12/h1-2,5-7,9,12,16H,3-4,8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYQXBCNABMSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Piperidin 3 Ylmethyl Quinoline Analogues
Established Synthetic Routes for the Quinoline (B57606) Core
The quinoline ring is a fundamental N-heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several named reactions that are still widely used today. iipseries.orgnih.gov
Friedländer Condensation and its Variants for Quinoline Synthesis
First described by Paul Friedländer in 1882, the Friedländer synthesis is a straightforward and versatile method for constructing quinoline derivatives. organicreactions.orgjk-sci.comresearchgate.net The reaction generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netorganic-chemistry.org This condensation is typically catalyzed by acids (e.g., toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., sodium hydroxide, pyridine) and proceeds via a cyclodehydration mechanism. organicreactions.orgjk-sci.comwikipedia.org
Two primary mechanisms have been proposed. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and elimination of water to form the quinoline ring. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the final product. wikipedia.org
The utility of the Friedländer synthesis has been expanded through various modifications, including the use of microwave irradiation and environmentally friendly catalysts like Nafion to improve reaction efficiency and conditions. jk-sci.comorganic-chemistry.org Variants such as the Pfitzinger reaction, which uses isatin (B1672199) or isatic acid, and the Niementowski reaction, employing anthranilic acid, are considered extensions of the Friedländer synthesis, providing routes to quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. organicreactions.orgresearchgate.net
Table 1: Overview of Friedländer Synthesis and its Variants
| Reaction Name | Reactant 1 | Reactant 2 | Typical Catalyst | Product Type |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted quinoline |
| Pfitzinger Reaction | Isatin or Isatic acid | Carbonyl compound | Base | Quinoline-4-carboxylic acid |
| Niementowski Reaction | Anthranilic acid | Carbonyl compound | - | 4-Hydroxyquinoline |
Combes and Knorr Quinoline Syntheses for Scaffold Construction
The Combes and Knorr syntheses are classic methods that provide access to specific types of substituted quinolines.
The Combes quinoline synthesis , first reported in 1888, is a method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgdrugfuture.com It involves the reaction of a primary arylamine with a β-diketone. wikipedia.orgpharmaguideline.com The reaction proceeds through the formation of a Schiff base intermediate, which is then subjected to acid-catalyzed ring closure, typically using strong acids like sulfuric acid or polyphosphoric acid (PPA). iipseries.orgwikipedia.org
The Knorr quinoline synthesis , developed in 1886, is used to produce 2-hydroxyquinolines (2-quinolones). iipseries.orgwikipedia.orgsynarchive.com This reaction involves the cyclization of a β-ketoanilide using a strong acid, most commonly sulfuric acid. wikipedia.orgdrugfuture.com The starting β-ketoanilides are themselves prepared by the condensation of an aniline (B41778) with a β-ketoester. pharmaguideline.comdrugfuture.com Under certain conditions, the reaction can yield 4-hydroxyquinolines as a competing product. wikipedia.org
Alternative Cyclization and Annulation Protocols
Beyond the classical named reactions, a variety of other cyclization and annulation strategies have been developed for quinoline synthesis, often providing access to specific substitution patterns under mild conditions.
One notable method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization pathway when treated with electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr). This approach yields quinolines substituted at the 3-position with a halogen or selenium atom, which can serve as a handle for further functionalization. nih.gov
Transition metal-catalyzed reactions have also emerged as powerful tools for quinoline synthesis. rsc.org For example, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Other protocols utilize copper, cobalt, or manganese catalysts to facilitate the cyclization of various precursors into the quinoline core, often with high efficiency and tolerance for a wide range of functional groups. rsc.orgorganic-chemistry.org Radical-promoted cyclizations offer another modern alternative for constructing the quinoline ring system. nih.gov
Methodologies for Introducing and Modifying the Piperidine (B6355638) Moiety
Once the quinoline core is synthesized, the next critical step is the attachment of the piperidine ring. This is typically achieved through reactions that form a carbon-nitrogen or carbon-carbon bond between the two heterocyclic systems.
Reductive Amination Strategies for Piperidine Attachment
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. researchgate.net In the context of synthesizing 4-(piperidin-3-ylmethyl)quinoline, this reaction would typically involve coupling a quinoline derivative containing a carbonyl group (an aldehyde) with a piperidine derivative. For example, quinoline-4-carboxaldehyde can be reacted with 3-aminopiperidine.
The reaction proceeds in two steps: the initial formation of an imine or iminium ion intermediate from the condensation of the aldehyde and the amine, followed by reduction of this intermediate to the final amine. wikipedia.orgpearson.com A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov This method has been successfully used to synthesize libraries of quinoline-piperidine conjugates. nih.gov
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, inexpensive, requires control of pH. |
| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄, selective for iminiums over ketones/aldehydes. Toxic cyanide byproduct. pearson.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, non-toxic, highly effective for a wide range of substrates. |
Mannich Reactions in the Context of Piperidine Linkage
The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The classic reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic α-proton (like a ketone). wikipedia.orgjofamericanscience.org
In the synthesis of piperidine-containing structures, the Mannich reaction can be a powerful tool for building the piperidine ring itself or for linking it to another moiety. rsc.orgacs.org For instance, a Mannich-type reaction can be used to aminoalkylate a suitable precursor. wikipedia.org The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org This ion then reacts with the enol form of the carbonyl compound to create the new carbon-carbon bond, resulting in the final Mannich base. wikipedia.org This strategy has been employed in the synthesis of various piperidin-4-one derivatives, demonstrating its utility in constructing complex piperidine-based scaffolds. researchgate.net
Palladium-Catalyzed Coupling Reactions for Constructing C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of this compound and its derivatives. rsc.orgresearchgate.net These reactions are prized for their ability to proceed under mild conditions and their tolerance of a wide range of functional groups, making them highly suitable for the synthesis of complex pharmaceutical compounds. researchgate.net
In the context of synthesizing quinoline-based structures, palladium catalysis can be employed to couple a suitably functionalized quinoline precursor with a piperidine-containing fragment. For instance, a halo-substituted quinoline can react with a piperidine derivative bearing a boronic acid or ester (Suzuki coupling) or a stannane (B1208499) (Stille coupling) to form the critical C-C bond. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, allows for the direct formation of a bond between a quinoline ring and a piperidine nitrogen. nih.govrsc.org This method is particularly useful for creating analogues where the piperidine ring is directly attached to the quinoline core.
The efficiency and selectivity of these coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts, including those based on Pd(0) and Pd(II) complexes, have been utilized in the synthesis of pharmaceuticals. researchgate.net The development of sophisticated phosphine (B1218219) ligands has been instrumental in expanding the scope and utility of these reactions, enabling the coupling of even challenging substrates with high yields. nih.gov
Stereoselective Approaches to Substituted Piperidine Incorporation
The piperidine ring in this compound contains a stereocenter at the 3-position, and the stereochemistry at this center can significantly influence the biological activity of the molecule. Therefore, stereoselective methods for incorporating the substituted piperidine moiety are of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. nih.gov
Several strategies can be employed to achieve stereoselectivity. One common approach involves the use of chiral starting materials. For example, a chiral piperidine derivative, obtained from the chiral pool or through asymmetric synthesis, can be coupled with the quinoline core. Asymmetric hydrogenation of a pyridine (B92270) precursor is another powerful technique for accessing enantiomerically enriched piperidines. nih.gov This method often utilizes chiral transition metal catalysts, such as those based on iridium or rhodium, to direct the hydrogenation from one face of the molecule.
Furthermore, intramolecular cyclization reactions can be designed to proceed in a stereoselective manner. nih.gov For instance, a carefully designed acyclic precursor containing both the quinoline and the eventual piperidine components can be induced to cyclize under conditions that favor the formation of the desired stereoisomer. rsc.org Radical-mediated cyclizations have also been explored for the synthesis of substituted piperidines. nih.gov
Strategies for Structural Diversification and Library Generation
The systematic exploration of a chemical scaffold's structure-activity relationship (SAR) is a critical component of drug discovery. For this compound analogues, this involves the generation of diverse libraries of related compounds through various synthetic strategies. nih.govnih.govnih.gov
Exploration of Substituent Effects at Various Positions on the Quinoline Ring
The quinoline ring system offers multiple positions for substitution, and modifications at these sites can have a profound impact on the pharmacological profile of the resulting analogues. researchgate.netijresm.com The introduction of different functional groups can alter properties such as potency, selectivity, solubility, and metabolic stability.
Researchers have explored the effects of a wide array of substituents, including halogens, alkyl groups, alkoxy groups, and nitro groups, at various positions on the quinoline ring. researchgate.netnih.gov For example, the introduction of a trifluoromethyl group has been investigated in the context of creating new anti-cancer agents. ijresm.com The synthesis of these substituted quinolines often relies on classical methods like the Skraup, Doebner-von Miller, or Friedländer reactions, as well as more modern transition metal-catalyzed cross-coupling reactions. nih.gov The strategic placement of these substituents allows for a fine-tuning of the molecule's electronic and steric properties, which in turn influences its interaction with biological targets.
Derivatization of the Piperidine Nitrogen and Ring System
The piperidine moiety provides another key handle for structural diversification. The secondary amine in the piperidine ring is readily amenable to a variety of chemical transformations, allowing for the introduction of a wide range of substituents. nih.govrsc.orgnih.gov
Alkylation, acylation, and sulfonylation of the piperidine nitrogen are common strategies to explore the impact of different groups on biological activity. For instance, N-arylation via palladium-catalyzed coupling can introduce various aromatic and heteroaromatic rings. nih.gov Furthermore, derivatization can be used to improve the pharmacokinetic properties of the compounds. The use of tags like N-(4-aminophenyl)piperidine has been explored to enhance detection in analytical methods. nih.gov
In addition to modifying the piperidine nitrogen, the piperidine ring itself can be further substituted. This allows for the exploration of additional stereochemical and steric factors that may influence biological activity.
Multi-Component Reaction Approaches for Analog Synthesis
For the synthesis of quinoline and piperidine-containing scaffolds, several MCRs have been developed. researchgate.net For example, reactions like the Povarov reaction can be utilized to construct the quinoline core in a convergent manner. rsc.org Similarly, MCRs have been employed to build complex piperidine scaffolds. researchgate.net By carefully selecting the starting materials for these reactions, a diverse library of this compound analogues with variations at multiple positions can be rapidly assembled. This allows for a broad and efficient exploration of the chemical space around this important scaffold.
Optimization of Synthetic Reaction Conditions and Yield
The successful translation of a synthetic route from a laboratory-scale experiment to a larger-scale production process hinges on the careful optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. rsc.orgresearchgate.net For the synthesis of this compound and its analogues, this involves a systematic investigation of various reaction parameters. researchgate.netjocpr.com
Key factors that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. journalirjpac.com For instance, in palladium-catalyzed coupling reactions, screening different ligands and bases can have a dramatic effect on the reaction's efficiency. The use of environmentally benign solvents or even solvent-free conditions is also a growing area of focus to develop greener synthetic protocols. jocpr.com
The table below provides illustrative examples of how reaction conditions have been optimized for the synthesis of quinoline derivatives, a core component of the target molecule.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloramine-T | Acetonitrile | Reflux | Varies | Good | researchgate.net |
| BF₃-Et₂O | Formamide | 150 | 6 | 86 | journalirjpac.com |
| None | None | Varies | Varies | High | jocpr.com |
| Tungstophosphoric acid/Polyacrylamide | Ethanol | 78 | Varies | Excellent | researchgate.net |
As shown in the table, a range of conditions can be employed, from catalyzed reactions in organic solvents to catalyst-free and solvent-free "green" methods. jocpr.com The optimal conditions will depend on the specific substrates and the desired scale of the reaction. Through careful optimization, chemists can develop robust and efficient synthetic routes for the production of this compound and its derivatives for further study.
Pre Clinical Biological Evaluation and Elucidation of Mechanistic Actions
In Vitro Pharmacological Profiling and Target Identification
The initial stages of evaluating derivatives of the 4-(piperidin-3-ylmethyl)quinoline scaffold involve a comprehensive in vitro assessment to identify their primary biological targets and characterize their pharmacological activity. This is achieved through a combination of binding assays, enzyme inhibition studies, and cell-based functional tests.
Receptor binding assays are fundamental in determining the interaction of a compound with specific receptors. Derivatives based on the related 4-(piperidinyl)methoxy)-2H-pyrrolo[3,4-c]quinoline structure have been identified as new ligands for the serotonin (B10506) 4 receptor (5-HT₄R). nih.gov These compounds have demonstrated high selectivity for the 5-HT₄R over the serotonin 2A receptor and the human ether-a-go-go-related gene (hERG) potassium ion channel, which is a critical feature for avoiding potential cardiac side effects. nih.gov One particular derivative, compound 12g , emerged as a potent and selective 5-HT₄R antagonist. nih.gov
Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of key enzymes involved in disease pathways.
Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated for their ability to inhibit PI3K isoforms. nih.gov Compounds A5 and A8 were identified as highly potent PI3Kδ inhibitors, with IC₅₀ values of 1.3 nM and 0.7 nM, respectively. nih.gov Notably, compound A5 showed excellent selectivity for PI3Kδ over the α, β, and γ isoforms, while A8 displayed superior selectivity for PI3Kδ/γ over PI3Kα and PI3Kβ. nih.gov
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov A library of piperidinyl-quinoline acylhydrazone derivatives was synthesized and screened for cholinesterase inhibitory activity. nih.gov Within this series, compound 8c was a potent inhibitor of AChE with an IC₅₀ value of 5.3 µM. nih.gov Another derivative, compound 8g , was a highly potent and selective inhibitor of BChE, with an IC₅₀ value of 1.31 µM. nih.gov Further studies on N-(substituted-phenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide derivatives also identified a potent dual inhibitor of both AChE and BChE with IC₅₀ values of 9.68 µM and 11.59 µM, respectively. nih.gov
Table 1: Enzyme Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| A5 | PI3Kδ | 1.3 nM | nih.gov |
| A8 | PI3Kδ | 0.7 nM | nih.gov |
| 8c (acylhydrazone) | AChE | 5.3 µM | nih.gov |
| 8g (acylhydrazone) | BuChE | 1.31 µM | nih.gov |
| Carbothioamide Derivative | AChE | 9.68 µM | nih.gov |
| Carbothioamide Derivative | BuChE | 11.59 µM | nih.gov |
Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological effects, including its impact on cell health and specific cellular pathways.
The antiproliferative activity of quinoline-based compounds has been extensively studied against various cancer cell lines using assays like the MTT or MTS assay, which measure cell viability. promega.compromega.com
A series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives were tested against T-47D (breast), HeLa (cervical), MCF-7 (breast), and HepG2 (liver) human cancer cell lines. researchgate.net Compounds 7b and 7g demonstrated significant growth inhibitory effects, achieving 90% inhibition for T-47D, HeLa, and MCF-7 cells, and 80% for HepG2 cells. researchgate.net Similarly, the PI3Kδ inhibitors A5 and A8 selectively inhibited the proliferation of the SU-DHL-6 lymphoma cell line with IC₅₀ values of 0.16 µM and 0.12 µM, respectively. nih.gov
To assess safety and specificity, cytotoxicity is also measured in non-cancerous cell lines. Novel 4-aminoquinoline-piperidine derivatives with antiplasmodial activity were tested against Chinese hamster ovarian (CHO) cells and showed no cytotoxicity. nih.govnih.gov Likewise, a series of 4-piperazinylquinoline urea/thiourea derivatives showed significantly higher antigrowth activity (7-11 fold) on breast cancer cells (MDA-MB231, MDA-MB468, MCF7) compared to non-cancer breast epithelial cell lines (184B5, MCF10A), indicating cancer cell-specific effects. nih.gov
Table 2: Antiproliferative Activity of Quinoline-Piperidine Derivatives
| Compound | Cell Line | Effect | Source |
|---|---|---|---|
| 7b & 7g | T-47D, HeLa, MCF-7 | 90% growth inhibition | researchgate.net |
| 7b & 7g | HepG2 | 80% growth inhibition | researchgate.net |
| A5 | SU-DHL-6 | IC₅₀ = 0.16 µM | nih.gov |
| A8 | SU-DHL-6 | IC₅₀ = 0.12 µM | nih.gov |
| Compound 23 | Breast Cancer Cells | 7-11 fold higher activity vs. non-cancer cells | nih.gov |
| 4-aminoquinoline-piperidines | CHO (non-cancer) | No cytotoxicity observed | nih.govnih.gov |
Beyond cell viability, researchers investigate how these compounds affect specific molecular pathways that control cell fate.
Autophagy Modulation: Autophagy is a cellular degradation process critical for homeostasis. nih.govnih.gov The compound 4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1 ), a quinoline (B57606) derivative, has been identified as a novel inhibitor of autophagy. nih.govnih.gov DMH1 was found to inhibit starvation-induced autophagy in various cell types, including cardiomyocytes, HeLa, and MCF-7 cells. nih.govnih.gov This inhibition occurs through the activation of the Akt signaling pathway, which subsequently impacts the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase (S6K). nih.gov
Apoptosis Modulation: Apoptosis, or programmed cell death, is a key target for anti-cancer therapies. A novel indolo[2,3-b]quinoline derivative, BAPPN , was shown to induce cytotoxicity in liver, colon, breast, and lung cancer cell lines. researchgate.net Its mechanism involves the upregulation of pro-apoptotic proteins, specifically caspase-3 and the tumor suppressor protein p53. researchgate.net Concurrently, BAPPN downregulated proteins associated with proliferation, such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. researchgate.net
Cell-Based Functional Assays for Biological Activity
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action provides a detailed picture of how a compound exerts its effects at a molecular level. This often involves techniques like Western blotting to measure protein expression and molecular docking to predict binding interactions.
The PI3Kδ inhibitor A8 was shown to attenuate the phosphorylation of AKT at the Ser473 position (AKTS473) in Western blot analyses, confirming its inhibitory effect on the PI3K/AKT signaling pathway. nih.gov Molecular docking studies suggested that A8 forms three critical hydrogen bonds with amino acid residues within the active site of the PI3Kδ enzyme, explaining its potent inhibitory activity. nih.gov
For cholinesterase inhibitors, molecular docking simulations have been used to elucidate their binding modes. nih.gov These studies revealed that the quinoline core of the inhibitors typically engages in π-π stacking interactions with key aromatic residues in the enzyme's active site, while the piperidine (B6355638) ring forms π-sigma or π-alkyl bonds. nih.gov
The mechanism of autophagy inhibition by DMH1 was confirmed to be mediated through the activation of the Akt pathway. nih.govnih.gov Experiments showed that DMH1 reversed the starvation-induced inhibition of Akt, mTOR, and S6K, key regulators of the autophagy process. nih.gov The effects of DMH1 were counteracted by a specific Akt inhibitor, confirming that Akt activation is the primary mechanism underlying its anti-autophagic activity. nih.govnih.gov
The pro-apoptotic mechanism of BAPPN was elucidated by observing a significant increase in the expression of caspase-3 and p53 proteins in several cancer cell lines. researchgate.net The activation of caspase-3 is a critical step in the execution phase of apoptosis. The simultaneous downregulation of proliferation markers like PCNA and Ki67 further solidifies its role as an agent that shifts the cellular balance from proliferation towards programmed cell death. researchgate.net
Ligand-Target Interaction Dynamics
There is currently no available data in the public domain that describes the specific ligand-target interaction dynamics of this compound. Molecular docking and binding assay studies, which are crucial for elucidating the affinity and interaction patterns of a compound with its biological target, have not been reported for this molecule.
Signaling Pathway Perturbation Analysis
Scientific literature lacks any studies on the analysis of signaling pathway perturbations induced by this compound. Consequently, its effects on intracellular signaling cascades remain uncharacterized.
Selectivity Profiling Across Multiple Biological Targets
No selectivity profiling studies for this compound have been published. Therefore, its binding affinity and functional activity against a panel of different biological targets are unknown.
Structure Activity Relationship Sar and Rational Molecular Design
Systematic SAR Analysis of Quinoline (B57606) Ring Substitutions
The quinoline scaffold is a versatile template in medicinal chemistry, offering numerous positions for chemical modification to modulate biological activity. researchgate.net
Positional Effects of Substituents on Biological Activity
The position of substituents on the quinoline ring significantly influences the biological activity of 4-(piperidin-3-ylmethyl)quinoline derivatives. For instance, in the context of anti-Alzheimer's disease agents, substitutions at the 4-position of the quinoline ring have been shown to be crucial. arabjchem.org A flexible amino group at this position can contribute to increased activity. arabjchem.org Furthermore, studies on quinoline hybrids have revealed that the placement of functional groups can dramatically alter their inhibitory potential. For example, the position of hydroxyl groups on a phenyl ring attached to the quinoline scaffold was found to impact α-glucosidase inhibitory activity. nih.gov
In the development of antiplasmodial agents, the position of the amino side chain on the quinoline nucleus is a critical determinant of activity. Specifically, 4-aminoquinoline (B48711) derivatives consistently demonstrate potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov In contrast, moving the piperidine-containing side chain to the 3-position of the quinoline, creating 3-(aminomethyl)quinolines, results in a considerable drop in potency. nih.gov
The substitution pattern on the quinoline ring also dictates the antiproliferative activity of these compounds. Research has indicated that bulky substituents at the 7-position of the quinoline nucleus, coupled with an alkylamino side chain at the 4-position, can enhance antiproliferative effects. nih.gov
The following table summarizes the positional effects of substituents on the quinoline ring:
| Position of Substitution | Effect on Biological Activity | Reference |
| 4-position | A flexible amino group can increase activity for Alzheimer's disease targets. | arabjchem.org |
| 4-position | Essential for potent antiplasmodial activity. | nih.gov |
| 3-position | Leads to significantly lower antiplasmodial potency compared to 4-substituted analogs. | nih.gov |
| 7-position | Bulky substituents can enhance antiproliferative activity. | nih.gov |
Influence of Functional Groups on Target Affinity and Selectivity
The nature of the functional groups appended to the quinoline ring plays a pivotal role in determining the target affinity and selectivity of this compound analogs. For instance, in the pursuit of phosphodiesterase 10A (PDE10A) inhibitors, the replacement of a pyridine (B92270) ring with an N-methyl pyridone ring in a quinoline derivative led to a significant reduction in CYP3A4 inhibition, thereby improving the compound's selectivity profile. nih.gov
In the context of anti-Alzheimer's agents, the introduction of specific functional groups on a benzene (B151609) ring attached to the quinoline scaffold, such as 4-dimethylamino or 4-diethylamino groups, has been found to be favorable for inhibitory activity. arabjchem.org Similarly, for α-glucosidase inhibition, derivatives with two hydroxyl groups on a phenyl ring attached to the quinoline exhibited excellent inhibitory activity. nih.gov
The anti-influenza activity of piperidine-based derivatives is also heavily influenced by the nature of the aromatic ring linked to the core structure. Compounds with quinolinyl groups generally exhibit better inhibitory activity compared to those with other aromatic rings. nih.gov
The table below illustrates the influence of different functional groups on the biological activity of quinoline derivatives:
| Functional Group | Effect on Biological Activity | Reference |
| N-methyl pyridone | Reduced CYP3A4 inhibition in PDE10A inhibitors. | nih.gov |
| 4-dimethylamino/4-diethylamino on benzene ring | Favorable for anti-Alzheimer's activity. | arabjchem.org |
| Dihydroxy on phenyl ring | Excellent α-glucosidase inhibitory activity. | nih.gov |
| Quinolinyl group | Better anti-influenza activity compared to other aromatic rings. | nih.gov |
SAR of the Piperidine (B6355638) Moiety and Linker Region
Modifications to the piperidine moiety and the linker connecting it to the quinoline ring are crucial for optimizing the pharmacological profile of these compounds.
Conformational Analysis of the Piperidine Ring
The conformational flexibility of the piperidine ring is a key determinant of biological activity. The ability of the piperidine ring to adopt a specific conformation is important for its interaction with the target protein. For instance, in the development of anti-influenza virus inhibitors, it was found that a non-planar ring, such as a cyclohexyl ring, in place of a phenyl ring, led to a significant improvement in inhibitory activity, suggesting the importance of a particular three-dimensional arrangement for target binding. nih.gov
Impact of Methyl and Other Alkyl Substitutions on Activity
The introduction of methyl or other alkyl groups onto the piperidine ring can have a profound impact on the activity and selectivity of the compounds. In the context of sigma(1) receptor ligands, methyl substitutions on the piperidine ring were used to probe sigma-subtype affinities and selectivities. A 4-methyl derivative was identified as a highly potent sigma(1) ligand, while a 3,3-dimethyl derivative was found to be the most selective. nih.gov
For antiplasmodial quinoline-piperidine conjugates, the presence of a 4-phenyl substituent on the piperidine ring was investigated, but its impact varied depending on the specific series of compounds. nih.gov
The table below highlights the effect of alkyl substitutions on the piperidine ring:
| Substitution | Effect on Biological Activity | Reference |
| 4-Methyl | Potent sigma(1) ligand. | nih.gov |
| 3,3-Dimethyl | Highly selective for sigma(1) receptor over sigma(2). | nih.gov |
| 4-Phenyl | Variable impact on antiplasmodial activity. | nih.gov |
Linker Length and Flexibility Considerations
The length and flexibility of the linker connecting the quinoline and piperidine moieties are critical for optimal biological activity. In the development of multidrug resistance (MDR) reversing agents, a minimum distance of 5 Å between the hydrophobic moiety and a basic nitrogen atom in the side chain was found to be necessary for high activity. nih.gov
For antiplasmodial agents, the introduction of an extra methylene (B1212753) linker between the quinoline core and the amino group, creating (aminomethyl)quinolines, was explored. nih.gov This modification, however, resulted in compounds with only moderate activity compared to the highly potent 4-aminoquinoline derivatives. nih.gov This suggests that a shorter, more constrained linker is beneficial for antiplasmodial activity in this particular scaffold.
Conversely, for certain anti-Alzheimer's agents, a methylene linkage (n=1) between the piperidine ring and an N-amide moiety resulted in higher activity than compounds with no spacer (n=0), indicating that a certain degree of separation and flexibility is advantageous in that context. arabjchem.org
The following table summarizes the impact of linker modifications:
| Linker Modification | Effect on Biological Activity | Reference |
| Minimum 5 Å distance | Necessary for high MDR-reversing activity. | nih.gov |
| Extra methylene linker | Reduced antiplasmodial activity. | nih.gov |
| Methylene linkage (n=1) | Increased activity for some anti-Alzheimer's agents. | arabjchem.org |
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For the this compound scaffold, several key pharmacophoric elements have been identified through various studies on analogous structures.
The core structure itself, comprising the quinoline ring system linked to a piperidine moiety via a methylene bridge, forms the fundamental framework. The quinoline ring, a bicyclic aromatic system, often engages in π-π stacking interactions with aromatic amino acid residues within the target protein's binding site. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
The piperidine ring, a saturated heterocycle, provides a three-dimensional character to the molecule and can be involved in various interactions. The nitrogen atom of the piperidine is a crucial basic center that is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein. This basic nitrogen is a common feature in many neurologically active compounds. The stereochemistry at the 3-position of the piperidine ring, where the methylquinoline group is attached, can also be a critical determinant of activity and selectivity.
The methylene linker connecting the quinoline and piperidine rings provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to the target.
Lead Optimization Strategies Guided by SAR
Lead optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, these strategies are heavily guided by the insights gained from SAR studies.
To enhance the potency and specificity of this compound-based compounds, medicinal chemists employ several design principles. One key strategy involves the strategic placement of substituents on both the quinoline and piperidine rings. For instance, in the context of antiplasmodial activity, the introduction of a chlorine atom at the 7-position of the quinoline ring, a feature present in the well-known antimalarial drug chloroquine, has been shown to be beneficial for activity in related quinoline-piperidine conjugates. nih.gov
Furthermore, modifications to the piperidine nitrogen can significantly impact potency and selectivity. The addition of various substituents to this nitrogen atom can modulate the basicity and lipophilicity of the molecule, influencing its interaction with the target and its ability to cross biological membranes. For example, in a series of 4-aminoquinoline-piperidine derivatives, different N-substituents on the piperidine ring led to varying levels of antiplasmodial activity. nih.gov
The following table illustrates the impact of substitutions on the activity of analogous quinoline-piperidine compounds against Plasmodium falciparum.
| Compound ID | Quinoline Substitution | Piperidine N-Substitution | IC50 (NF54, nM) | IC50 (K1, nM) |
| Analog 1 | 7-Chloro | H | 11.3 | 166.5 |
| Analog 2 | 7-Chloro | Methyl | 25 | 69 |
| Analog 3 | 7-Chloro | Ethyl | 30 | 55 |
Data adapted from studies on 4-aminoquinoline-piperidine analogs. nih.gov
The biological activity of this compound derivatives can be finely tuned through specific structural modifications. This modulation is crucial for optimizing the therapeutic index of a drug candidate, which is the ratio between its therapeutic and toxic doses.
One common strategy is the introduction of functional groups that can form additional interactions with the target protein, such as hydrogen bond donors or acceptors. For example, the incorporation of hydroxyl or methoxy (B1213986) groups on the quinoline ring can alter the electronic properties of the aromatic system and provide new points for hydrogen bonding.
Another approach involves altering the linker between the quinoline and piperidine moieties. While the parent compound has a methylene linker, variations such as an ether, thioether, or amide linkage can change the geometry and flexibility of the molecule, leading to different binding modes and biological activities. For instance, studies on piperidine-based derivatives as influenza virus inhibitors have shown that an ether linkage between the quinoline and piperidine rings was critical for inhibitory activity. nih.gov
The table below showcases how different linkers and substitutions can influence the biological activity of quinoline-piperidine derivatives against influenza virus.
| Compound ID | Linker | Quinoline Substitution | Piperidine N-Substitution | EC50 (µM) |
| Analog A | Thioether | H | Ethyl Carboxylate | 13.9 |
| Analog B | Ether | H | tert-Butyl Carboxylate | <0.05 |
Data adapted from studies on 4-(piperidinyloxy/thio)quinoline analogs. nih.gov
By systematically applying these principles of rational molecular design and leveraging the insights from SAR studies, researchers can effectively navigate the complex process of lead optimization to develop potent, selective, and ultimately, therapeutically valuable drugs based on the this compound scaffold.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how a ligand like 4-(Piperidin-3-ylmethyl)quinoline might interact with its biological target.
Identification of Binding Pockets and Key Residues
Molecular docking studies have been instrumental in identifying the specific binding pockets and key amino acid residues with which derivatives of this compound interact. For instance, in studies involving cholinesterase enzymes, which are relevant targets for Alzheimer's disease, derivatives of this compound have been shown to bind within the active site of these enzymes. nih.gov The quinoline (B57606) core of these compounds often engages in π-π stacking interactions, while the piperidine (B6355638) ring can form π-sigma and π-alkyl bonds with various amino acid residues. nih.gov The introduction of different substituents on the quinoline ring can further influence these interactions by forming alkyl linkages with specific residues. nih.gov
In the context of other targets, such as the CB1a protein, docking studies have identified key interacting amino acids including ILE-8, LYS-7, VAL-14, and TRP-12, among others. nih.gov These findings highlight the versatility of the quinoline scaffold in interacting with diverse protein environments. nih.gov
Analysis of Binding Modes and Interaction Fingerprints
The analysis of binding modes reveals the specific orientation and conformation of the ligand within the binding site. For derivatives of this compound, these studies have elucidated various types of interactions that contribute to binding affinity. These include hydrogen bonds, hydrophobic interactions, π-T shaped interactions, π-π stacked interactions, and π-sigma interactions. nih.gov For example, in the active site of acetylcholinesterase (AChE), the benzohydrazide (B10538) region of some derivatives plays a central role in forming key hydrogen bonds. nih.gov
The binding free energies calculated from docking studies provide a quantitative measure of the ligand's affinity for the target. nih.gov Potent inhibitors consistently show higher docking scores and more favorable free binding energy values, which often correlate well with in vitro experimental results. nih.gov These detailed interaction fingerprints are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target complex, providing insights into its behavior over time. These simulations are essential for assessing the stability of the binding mode and the flexibility of the compound.
Assessment of Ligand Stability within the Binding Site
MD simulations have been employed to assess the stability of quinoline derivatives within the binding sites of their target proteins. researchgate.net By simulating the movement of atoms over a period of time, researchers can determine if the ligand remains securely bound in its predicted orientation. researchgate.net These simulations provide valuable information on the strength and persistence of the interactions observed in molecular docking. researchgate.net The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. researchgate.netnih.gov
Conformational Sampling and Flexibility of the Compound
The conformational flexibility of a molecule plays a significant role in its ability to bind to a target. rsc.org Computational methods like LowModeMD and mixed torsional/low-mode approaches are used to explore the different conformations that a flexible molecule like this compound can adopt. nih.gov Understanding the conformational landscape of a compound is crucial, as the bioactive conformation (the shape it adopts when bound to the target) may not be its lowest energy conformation in solution. nih.gov Studies on larger, more flexible compounds have shown that enhanced search parameters in these simulations can lead to a more accurate prediction of bioactive structures. nih.gov The flexibility of the piperidine and the linkage to the quinoline core in this compound allows it to adapt to the shape of various binding pockets. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions.
While specific quantum chemical calculation data for this compound is not extensively available in the provided search results, the general application of these methods to similar quinoline derivatives can be inferred. Density Functional Theory (DFT) is a common quantum mechanical method used to analyze the electronic structure and reactivity of molecules. alliedacademies.org These calculations can provide information on properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for understanding the nature of intermolecular interactions and for predicting the sites of metabolic reactions. For instance, DFT analysis has been used to study the pharmacokinetics of potential anticancer agents. alliedacademies.org
Prediction of pKa Values and Ionization States
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, and target interaction. For this compound, two nitrogen atoms are susceptible to protonation: the one in the quinoline ring and the one in the piperidine ring. Predicting the acid dissociation constant (pKa) for these sites is crucial.
Quantum mechanical-based computational approaches, particularly Density Functional Theory (DFT), are employed to predict pKa values. rsc.orgresearchgate.netnih.govnih.gov These methods often establish linear relationships between experimental pKa values and various calculated DFT descriptors. Key descriptors include the atomic charge on the nitrogen atoms, ionization energy, electron affinity, and chemical potential. rsc.org For heterocyclic compounds like quinazolines, which are structurally related to quinolines, the calculated atomic charge on the nitrogen atoms has been shown to be an effective descriptor for reproducing experimental pKa values with high correlation. rsc.org
For this compound, the piperidine nitrogen is expected to be more basic (higher pKa) than the quinoline nitrogen due to its aliphatic nature, which results in a higher localization of the electron lone pair. In contrast, the lone pair on the quinoline nitrogen is part of the aromatic π-system, making it less available for protonation. Computational models can precisely quantify these differences, predicting the dominant ionization states at various pH levels, which is essential for understanding its behavior in biological systems.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
For this compound, DFT calculations can map the distribution of the HOMO and LUMO. rsc.orgnih.govresearchgate.netresearchgate.net
HOMO: The HOMO is expected to be primarily located on the electron-rich regions of the molecule. In this case, it would likely involve contributions from both the π-system of the quinoline ring and the lone pair of the piperidine nitrogen. The precise distribution would dictate the most probable sites for electrophilic attack.
LUMO: The LUMO is anticipated to be distributed across the electron-deficient π-system of the quinoline ring, indicating the sites most susceptible to nucleophilic attack.
Table 1: Theoretical Global Reactivity Descriptors for a Representative Quinoline Structure This table presents example data based on general findings for quinoline derivatives, as specific values for this compound are not published.
| Descriptor | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. researchgate.net |
| Ionization Potential (I) | 6.2 eV | -EHOMO; energy required to remove an electron. |
| Electron Affinity (A) | 1.5 eV | -ELUMO; energy released when an electron is added. |
| Electronegativity (χ) | 3.85 eV | (I+A)/2; measures the ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | (I-A)/2; measures resistance to change in electron distribution. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. frontiersin.orguniv-tlemcen.dz These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. frontiersin.orgnih.gov
Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to screen large virtual databases of chemical compounds. frontiersin.orgnih.gov This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. frontiersin.org
For a molecule like this compound, a pharmacophore model could be constructed highlighting:
An aromatic ring (AR) from the quinoline core.
A hydrogen bond acceptor (HBA) from the quinoline nitrogen.
A hydrogen bond donor (HBD) and a positive ionizable (PI) feature from the protonated piperidine nitrogen.
Such a model could be used to screen databases like ZINC, ChemDiv, and ChEMBL to find other compounds with similar spatial arrangements of these key features, potentially leading to the discovery of new bioactive agents. frontiersin.orgnih.gov The quinoline-piperidine scaffold itself is recognized as a key component in designing hybrid molecules for various therapeutic targets. nih.govresearchgate.net
In Silico Predictions for Theoretical Pharmacokinetic and Pharmacodynamic Properties
In silico tools are invaluable for the early-stage assessment of a compound's potential drug-like properties, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity. nih.govnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Models
ADME models predict how a drug is processed by the body. For this compound, several key parameters can be estimated using computational tools like SwissADME and pkCSM. nih.govmdpi.com These predictions help to identify potential liabilities before committing to expensive synthesis and experimental testing.
Key predicted ADME properties for a molecule like this compound would include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Quinoline derivatives are often designed to comply with these rules.
Bioavailability: Predictions would assess oral bioavailability, considering factors like gastrointestinal absorption and first-pass metabolism.
Metabolism: The model would predict interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism. Many nitrogen-containing heterocyclic compounds are substrates for these enzymes.
Distribution: Parameters such as the blood-brain barrier (BBB) penetration and plasma protein binding are estimated.
Table 2: Predicted In Silico ADME Properties This table contains representative data for a quinoline-piperidine scaffold based on published studies on similar molecules.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~226 g/mol | Complies with Lipinski's Rule (< 500) |
| logP (Lipophilicity) | 2.5 - 3.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 (Quinoline N, Piperidine N) | Complies with Lipinski's Rule (≤ 10) |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |
| BBB Permeability | Likely to be a non-penetrant | May not readily enter the central nervous system |
| CYP2D6 Substrate | Probable | Potential for drug-drug interactions |
| CYP3A4 Substrate | Probable | Potential for drug-drug interactions |
Three-Dimensional Similarity Studies and Molecular Alignment
Three-dimensional (3D) similarity analysis is a computational method that compares the shape and electronic properties of a query molecule to those of known active compounds. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. The method involves aligning molecules based on their 3D fields, such as electrostatic, van der Waals, and hydrophobic potentials.
For quinoline-based agents, 3D similarity studies have been used to compare them against standard drugs to predict their potential activity. nih.govnih.gov In such a study, this compound would be aligned with a set of reference compounds known to act on a particular target. The degree of 3D similarity is quantified, providing a basis for predicting its biological profile. For example, higher similarity scores with a set of antipsychotics might suggest potential central nervous system activity. This technique is a key part of 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which build predictive models based on these 3D molecular fields. nih.govnih.gov The results of these alignment and similarity studies can guide the selection of the compound for further biological testing.
Advanced Analytical and Characterization Techniques in Chemical Biology
High-Resolution Spectroscopic Methods for Structural Elucidation (beyond basic identification)
High-resolution spectroscopic techniques are fundamental in unequivocally determining the chemical structure of "4-(Piperidin-3-ylmethyl)quinoline". These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the precise molecular weight.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound" in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for determining the compound's conformation.
¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the piperidine (B6355638) ring and the methylene (B1212753) bridge. The ¹³C NMR spectrum would similarly display distinct signals for the aromatic and aliphatic carbons.
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. nih.govscience.govnih.gov
COSY: A ¹H-¹H COSY experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the quinoline and piperidine rings independently.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov
HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for instance, linking the methylene bridge protons to the carbons of both the quinoline and piperidine rings. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation. This is particularly useful for determining the spatial relationship between the piperidine and quinoline moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Quinoline-H2 | 8.8 - 8.9 | 150 - 152 | C4, C3 |
| Quinoline-H3 | 7.4 - 7.5 | 121 - 123 | C4a, C2 |
| Quinoline-H5 | 8.0 - 8.1 | 129 - 131 | C7, C4 |
| Quinoline-H6 | 7.5 - 7.6 | 126 - 128 | C8, C4a |
| Quinoline-H7 | 7.7 - 7.8 | 129 - 131 | C5, C8a |
| Quinoline-H8 | 8.1 - 8.2 | 127 - 129 | C6, C8a |
| Methylene-CH₂ | 2.8 - 3.0 | 38 - 40 | Quinoline-C4, Piperidine-C3 |
| Piperidine-H3 | 2.0 - 2.2 | 35 - 37 | Methylene-C, Piperidine-C2, C4 |
Note: The data in this table is predicted based on known values for quinoline and piperidine derivatives and is intended for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of "this compound," which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) are typically used. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence.
For "this compound," the expected monoisotopic mass can be calculated and compared to the experimental value obtained from HRMS.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂ |
| Calculated Monoisotopic Mass | 226.1470 g/mol |
| Expected [M+H]⁺ ion | 227.1543 m/z |
The experimentally measured mass is typically expected to be within a few parts per million (ppm) of the calculated mass, confirming the molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features. astrochem.org Key expected peaks include C-H stretching from the aromatic quinoline and aliphatic piperidine rings, C=C and C=N stretching vibrations from the quinoline system, and N-H stretching from the secondary amine in the piperidine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine, Methylene) |
| 1570 - 1620 | C=C Stretch | Aromatic (Quinoline) |
| 1500 - 1550 | C=N Stretch | Aromatic (Quinoline) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would show absorption bands characteristic of the quinoline chromophore. researchgate.netnist.gov These absorptions are due to π → π* electronic transitions within the aromatic system. The piperidine moiety, being fully saturated, does not absorb in the UV-Vis region but its attachment could slightly modify the absorption profile of the quinoline ring.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule in its solid state. nih.govnih.gov When a ligand like "this compound" is co-crystallized with its biological target (e.g., a receptor or enzyme), this method can provide unparalleled insight into the specific molecular interactions that govern their binding. nih.gov
Structural Basis of Ligand-Receptor Recognition
By analyzing the crystal structure of a "this compound"-target complex, researchers can visualize the precise orientation of the ligand within the binding site. This reveals the key intermolecular interactions responsible for molecular recognition. These interactions can include:
Hydrogen Bonds: The secondary amine of the piperidine ring and the nitrogen atom of the quinoline ring can act as hydrogen bond donors or acceptors with specific amino acid residues in the target protein.
π-π Stacking: The flat aromatic surface of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The aliphatic piperidine ring and parts of the quinoline system can form favorable hydrophobic interactions with nonpolar pockets within the binding site.
Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a strong cation-π interaction with an aromatic residue.
This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its affinity and selectivity for the target.
Elucidation of Conformational Changes Upon Binding
A comparison of the crystal structure of the target protein with and without the bound ligand can reveal conformational changes that occur upon binding. Ligand binding often induces a change in the shape of the protein, a concept known as "induced fit." X-ray crystallography can precisely map these changes, showing how different domains or loops of the protein move to accommodate the ligand. Understanding these conformational shifts is critical for comprehending the mechanism of action, as these changes are often linked to the activation or inhibition of the protein's biological function. For "this compound," this could involve observing how the protein's active site closes around the molecule or how a distal allosteric site changes shape upon its binding.
Bioanalytical Method Development for In Vitro and In Vivo Studies
The development of robust bioanalytical methods is crucial for the quantitative analysis of "this compound" in biological samples. These methods are essential for evaluating the pharmacokinetic and pharmacodynamic profiles of the compound during drug discovery and development.
Quantification of Compound in Biological Matrices (e.g., cell lysates, animal tissue extracts)
Accurate quantification of "this compound" in various biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. nih.govnih.gov
A typical LC-MS/MS method for the quantification of quinoline derivatives, such as "this compound," involves several key steps. rsc.org Sample preparation often begins with protein precipitation to remove larger molecules from the biological matrix, such as plasma or tissue homogenates. nih.gov This is followed by chromatographic separation, usually on a reverse-phase column, to isolate the analyte of interest from other components. researchgate.net The final step is detection by tandem mass spectrometry, which provides excellent specificity and sensitivity for quantitative analysis. nih.gov
For reliable results, the bioanalytical method must be thoroughly validated. nih.gov Validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability, ensuring the data generated is accurate and reproducible. nih.gov
Table 1: Representative Parameters for a Validated LC-MS/MS Method
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile or methanol, or liquid-liquid extraction. nih.gov |
| Chromatography | Reverse-phase high-performance liquid chromatography (HPLC). |
| Column | C18 or similar reversed-phase column. |
| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile). researchgate.net |
| Ionization | Electrospray ionization (ESI) in positive ion mode. rsc.org |
| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. |
| Internal Standard | A structurally similar compound to correct for variability. |
Stability Assessments in Biological Media
Microsomal Stability: The liver is a primary site of drug metabolism, and liver microsomes contain a high concentration of metabolic enzymes, particularly cytochrome P450s (CYPs). mttlab.eu The microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism. nuvisan.commttlab.eu In this assay, "this compound" is incubated with liver microsomes in the presence of necessary cofactors like NADPH. mttlab.eu The rate of disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability. nuvisan.commttlab.eu The results are often expressed as the compound's half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com
Plasma Stability: It is also important to assess the stability of a compound in plasma to ensure it does not degrade in the bloodstream. creative-bioarray.com Plasma contains various enzymes, such as esterases and hydrolases, that can potentially metabolize drugs. creative-bioarray.com The plasma stability assay involves incubating "this compound" in plasma at 37°C and measuring its concentration at different time points. creative-bioarray.com
Table 2: Key In Vitro Stability Assays
| Assay | Biological Matrix | Purpose | Key Parameters Measured |
| Microsomal Stability | Liver Microsomes (from human and various animal species) nuvisan.com | To assess metabolic stability, primarily by CYP enzymes. mttlab.eubioivt.com | Half-life (t1/2), Intrinsic Clearance (CLint) nuvisan.com |
| Plasma Stability | Plasma (from human and various animal species) creative-bioarray.com | To evaluate stability against plasma enzymes. creative-bioarray.com | Percent of compound remaining over time. creative-bioarray.com |
Future Directions and Unexplored Research Avenues
Challenges in the Development of Quinoline-Piperidine Scaffolds
The development of drug candidates based on the quinoline-piperidine framework is not without its hurdles. A primary challenge lies in the synthetic complexity and stereochemical control required during manufacturing. nih.gov The creation of densely substituted piperidine (B6355638) rings with high diastereoselectivity often requires multi-step syntheses and careful optimization of reaction conditions. nih.gov
Furthermore, the physicochemical properties of these scaffolds can present obstacles. Achieving a balance between properties essential for drug-likeness, such as solubility and metabolic stability, while retaining potent biological activity is a significant challenge. The inherent basicity of the piperidine nitrogen and the aromatic nature of the quinoline (B57606) can influence the compound's pharmacokinetic profile.
Another consideration is the potential for off-target effects. The quinoline and piperidine motifs are present in a wide array of bioactive molecules, increasing the likelihood of unintended interactions with various biological targets. researchgate.netontosight.ai Thorough profiling is necessary to ensure the selectivity of any new therapeutic agent.
Opportunities for Novel Target Identification and Validation
A significant opportunity for 4-(piperidin-3-ylmethyl)quinoline and related compounds lies in the identification and validation of novel biological targets. youtube.com Traditional drug discovery often focuses on known targets; however, emerging techniques allow for a more unbiased approach.
Inverse virtual screening is one such in silico method where a molecule is used to "fish" for potential protein targets from large biological databases. frontiersin.org This can uncover previously unconsidered mechanisms of action for the quinoline-piperidine scaffold. frontiersin.org For instance, studies on other quinoline derivatives have used this approach to identify potential targets like N-myristoyltransferase in Leishmania major. frontiersin.org
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, offers another avenue. This approach can reveal unexpected therapeutic potential. Subsequent target deconvolution, using techniques like chemical proteomics, can then identify the specific molecular interactions responsible for the observed phenotype. youtube.com
Integration with Emerging Drug Discovery Technologies
High-throughput screening (HTS) itself is a powerful technology for rapidly evaluating large numbers of compounds. nih.gov Libraries of quinoline-piperidine derivatives can be screened against various biological targets to identify promising hit compounds. Furthermore, DNA-encoded libraries (DELs) offer a method to screen an immense number of compounds simultaneously, potentially accelerating the discovery of novel binders to targets of interest.
Potential for Multi-Target Directed Ligand Design
The complex nature of many diseases, such as Alzheimer's and cancer, has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.gov The quinoline-piperidine scaffold is well-suited for this approach due to the diverse biological activities associated with its constituent parts. ontosight.ainih.gov
For example, in the context of Alzheimer's disease, researchers have designed quinoline-based hybrids that can inhibit both cholinesterases and monoamine oxidases, two key enzymes implicated in the disease's progression. rsc.org Similarly, piperidine-containing compounds have been developed as MTDLs for Alzheimer's, targeting cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov By combining these two pharmacophores, this compound derivatives could be engineered to modulate multiple pathways involved in complex diseases, potentially leading to more effective therapies. nih.govrsc.org
Application in Chemical Biology Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The quinoline moiety is a known fluorophore, and its fluorescent properties can be tuned through chemical modification. nih.govresearchgate.net This intrinsic fluorescence makes the this compound scaffold a promising candidate for the development of fluorescent probes for live-cell imaging and other biological applications. nih.govresearchgate.net
These probes could be designed to report on specific biological events, such as changes in intracellular pH or interactions with a target protein. nih.gov The development of quinoline-based probes with tailored photophysical properties could provide powerful tools for understanding the mechanism of action of quinoline-piperidine drugs and for broader chemical biology research. bath.ac.uk Furthermore, the piperidine moiety can be functionalized to create probes for specific applications, such as activity-based protein profiling or photoaffinity labeling, to identify and characterize target engagement in a cellular context. researchgate.netnih.gov
Exploration of Novel Synthetic Methodologies
Advances in synthetic chemistry offer new ways to construct and modify the quinoline-piperidine scaffold with greater efficiency and precision. Flow chemistry, which involves performing reactions in continuous-flow reactors, presents several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgresearchgate.net Continuous-flow processes have been developed for the synthesis of both quinolines and their tetrahydroquinoline derivatives. thieme-connect.devapourtec.com
Photocatalysis is another emerging area that enables novel chemical transformations under mild conditions. rhhz.net Visible-light photocatalysis has been successfully applied to the functionalization of piperidines and the synthesis of various heterocyclic compounds. nih.govrsc.org These methods could be harnessed to develop more efficient and environmentally friendly routes to this compound and its analogs, including late-stage functionalization to rapidly generate diverse compound libraries. nih.govrhhz.net
Q & A
Q. What are the common synthetic routes for 4-(Piperidin-3-ylmethyl)quinoline, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves acylation or alkylation of piperidine derivatives with quinoline precursors. For example, N-acylation of spiro-piperidine-quinoline intermediates (e.g., 1-benzyl-4-piperidone) with acyl chlorides under reflux conditions achieves yields >85% . To optimize yields, control reaction temperature (60–80°C) and use anhydrous solvents (e.g., THF or DCM). Confirm product purity via GC-MS (molecular ion peaks at 0.5–8% intensity) and IR spectroscopy (amide C=O stretches at 1650–1680 cm⁻¹) .
Q. How can researchers characterize the structural stability of this compound derivatives?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles between the piperidine and quinoline moieties. For example, in analogous compounds like N-[(2-chloroquinolin-3-yl)methyl]-4-fluoroaniline, dihedral angles between quinoline and substituent rings range from 86–90°, indicating steric hindrance . Complement with NMR (¹H and ¹³C) to assess conformational flexibility in solution.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity often arise from substituent positioning . For instance, 6-linked quinoline derivatives (e.g., SGX523) show higher metabolic stability than 4-linked analogs due to reduced aldehyde oxidase susceptibility . To validate, perform in vitro metabolic assays with liver microsomes and compare IC₅₀ values. Pair with docking studies to assess binding affinity variations (e.g., c-Met kinase inhibition) .
Q. How can researchers design this compound derivatives for improved pharmacokinetic properties?
- Methodological Answer : Focus on electron-donating groups (e.g., methoxy or piperazinyl) to modulate metabolic pathways. For example, 4-methoxyquinoline derivatives exhibit reduced first-pass metabolism via CYP3A4 . Use QSAR models to predict logP and solubility: optimal ranges are logP 2–4 and aqueous solubility >50 µM. Validate with ADME assays (e.g., Caco-2 permeability) .
Q. What are the key challenges in crystallizing this compound analogs, and how can they be addressed?
- Methodological Answer : Crystallization difficulties stem from flexible piperidine rings and non-planar quinoline systems . Use slow evaporation of methanol/ethanol solutions to promote lattice formation. For stubborn cases, employ co-crystallization with tartaric acid or succinimide to stabilize hydrogen bonds (e.g., N–H⋯N interactions in N-[(2-chloroquinolin-3-yl)methyl]-4-fluoroaniline) .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting mass spectrometry data for this compound derivatives?
- Methodological Answer : Low-intensity molecular ions in GC-MS (e.g., 0.5–8%) suggest thermal decomposition during vaporization . Cross-validate with LC-MS (ESI or APCI ionization) to preserve molecular integrity. For fragment analysis, compare with reference spectra of spiro-piperidine-quinoline analogs (e.g., m/z 245 for [M+H]+ in 1-acyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
